N-({N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a hydrazinecarbonyl group, and a nitrophenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable reagent to form the benzyloxy group.
Hydrazinecarbonyl Group Formation: Hydrazine and a carbonyl compound react to form the hydrazinecarbonyl group.
Condensation Reaction: The benzyloxy group and the hydrazinecarbonyl group undergo a condensation reaction to form the intermediate compound.
Introduction of the Nitrophenyl Group: The final step involves the reaction of the intermediate compound with a nitrophenyl reagent to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, the nitrophenyl group can interact with enzymes or receptors, modulating their activity. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The hydrazinecarbonyl group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-aminophenyl)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be leveraged in designing specific biochemical probes or therapeutic agents.
Properties
Molecular Formula |
C28H24N4O6S |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H24N4O6S/c33-28(30-29-19-23-11-7-8-14-27(23)38-21-22-9-3-1-4-10-22)20-31(24-15-17-25(18-16-24)32(34)35)39(36,37)26-12-5-2-6-13-26/h1-19H,20-21H2,(H,30,33)/b29-19+ |
InChI Key |
PZNPCJCREQVACU-VUTHCHCSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)CN(C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CN(C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.